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Compound of Interest

Compound Name: 3,3'-Dichlorobenzophenone

Cat. No.: B177189 Get Quote

An In-Depth Technical Guide to the Performance of 3,3'-Dichlorobenzophenone in the

Context of Modern Photoinitiators

For researchers, scientists, and professionals in drug development and material science, the

selection of a photoinitiator is a critical decision that dictates the efficiency, kinetics, and final

properties of a photopolymerized system. This guide provides a detailed comparative analysis

of 3,3'-Dichlorobenzophenone, a classic Type II photoinitiator, contextualizing its performance

against other common alternatives and offering the experimental frameworks necessary for its

empirical evaluation.

The Central Role of Photoinitiators in
Photopolymerization
Photopolymerization, or UV curing, is a process where light energy is used to initiate a rapid

chain reaction, converting a liquid monomer and oligomer formulation into a solid, cross-linked

polymer.[1] This solvent-free, high-speed, and spatially controllable technology is foundational

to applications ranging from advanced coatings and adhesives to 3D printing and the

fabrication of biomedical devices.[2]

At the heart of this process is the photoinitiator, a molecule that absorbs photons from a light

source (e.g., a mercury lamp or LED) and generates reactive species—typically free radicals—

that initiate polymerization.[3] Photoinitiators are broadly classified into two categories based

on their mechanism of radical generation:
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Type I (Cleavage): These initiators undergo unimolecular bond cleavage upon UV absorption

to form two radical fragments, at least one of which is reactive enough to initiate

polymerization.

Type II (Hydrogen Abstraction): These initiators, upon excitation, do not cleave but instead

enter a long-lived triplet state. They then generate radicals through a bimolecular reaction,

abstracting a hydrogen atom from a co-initiator or synergist, which is typically a tertiary

amine.[1][3]

3,3'-Dichlorobenzophenone belongs to the benzophenone family, the archetypal class of

Type II photoinitiators.

Mechanism of Action: The Norrish Type II Pathway
Benzophenone and its derivatives initiate polymerization via the Norrish Type II mechanism, a

multi-step process that relies on a hydrogen donor. The efficiency of this process is a product of

the quantum yield of each step.

Photoexcitation: The ground-state benzophenone (S₀) absorbs a photon (hν), promoting it to

an excited singlet state (S₁).

Intersystem Crossing (ISC): The S₁ state is extremely short-lived and rapidly undergoes a

highly efficient spin-inversion process known as intersystem crossing to form a more stable,

long-lived triplet state (T₁). This triplet state is the primary reactive species in the

photoinitiation process.

Hydrogen Abstraction: The triplet-state benzophenone, which has a biradical-like character,

abstracts a hydrogen atom from a synergist, most commonly a tertiary amine (e.g.,

Triethylamine, TEA). This reaction generates a ketyl radical from the benzophenone and a

highly reactive aminoalkyl radical from the amine.

Initiation: The aminoalkyl radical is the principal species responsible for initiating the

polymerization chain reaction by attacking the double bond of a monomer, such as an

acrylate.
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Figure 1: General mechanism of Norrish Type II photoinitiation by benzophenone derivatives.

A Profile of 3,3'-Dichlorobenzophenone
Chemical Structure: C₁₃H₈Cl₂O CAS Number: 7094-34-0[4]

3,3'-Dichlorobenzophenone is a symmetrically substituted derivative of benzophenone with

chlorine atoms at the meta positions of both phenyl rings. While it is commercially available,

specific, peer-reviewed data on its photophysical properties (e.g., molar extinction coefficient,

absorption maximum) and photoinitiation efficiency are not extensively documented in publicly

accessible literature.

However, we can infer its likely behavior based on well-established structure-activity

relationships in benzophenone chemistry.[2][5][6]

Electronic Effects: The chlorine atoms are electron-withdrawing via the inductive effect.

Placing these substituents at the meta position influences the electron density of the

carbonyl group and the aromatic rings. This can subtly alter the energy of the n-π* transition,
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which is responsible for the initial photoexcitation, and may affect the efficiency of

intersystem crossing and the reactivity of the resulting triplet state.[5]

Absorption Spectrum: Unsubstituted benzophenone exhibits a primary absorption peak

(λmax) around 254 nm.[7] Halogen substitution typically results in a minor bathochromic

(red) shift of the absorption bands. Therefore, the λmax of 3,3'-Dichlorobenzophenone is

expected to be slightly longer than 254 nm, though likely still well within the UV-C and UV-B

regions of the spectrum. This makes it suitable for use with broad-spectrum sources like

medium-pressure mercury lamps.

Reactivity: The primary determinant of reactivity for Type II initiators is the rate constant of

hydrogen abstraction from the co-initiator. The electrophilicity of the triplet state plays a role

here. The electron-withdrawing nature of the chlorine atoms may slightly increase the

electrophilicity of the triplet state, potentially leading to a faster hydrogen abstraction rate

compared to unsubstituted benzophenone, though this effect is generally more pronounced

with para-substitution.[2]

Comparative Analysis with Alternative
Photoinitiators
To provide a practical context for the performance of 3,3'-Dichlorobenzophenone, it is useful

to compare it with other widely used photoinitiators. The following table summarizes key

properties and performance characteristics of selected alternatives.

Note: The performance of any photoinitiator is highly dependent on the specific formulation,

including the monomer system, co-initiator type and concentration, light intensity, and presence

of oxygen.[4]
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Photoinitiator Type
Typical λmax
(nm)

Molar
Extinction
Coefficient (ε)
at λmax (L
mol⁻¹ cm⁻¹)

Key
Performance
Characteristic
s

3,3'-

Dichlorobenzoph

enone

II N/A N/A

Expected to have

properties similar

to

benzophenone;

requires a co-

initiator; potential

for slightly

enhanced

reactivity due to

chloro-

substituents.

Benzophenone

(BP)
II ~254 ~15,000 - 20,000

The industry

standard Type II

initiator; cost-

effective and

well-understood;

prone to oxygen

inhibition.[7]

4-

Methylbenzophe

none (4-MBP)

II ~260 ~18,000

Often more

efficient than BP

due to the

electron-donating

methyl group

enhancing

reactivity.

4,4'-

Dichlorobenzoph

enone

II ~265 ~25,000 Symmetrical

substitution; the

para-chloro

groups can

influence crystal
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packing and

solubility.[8]

Michler's Ketone

(EMK)
II ~366 ~40,000

High molar

extinction in the

UV-A range;

excellent

reactivity, but can

cause significant

yellowing.[4]

TPO

(Diphenyl(2,4,6-

trimethylbenzoyl)

phosphine oxide)

I ~365-380 ~6,000

Type I initiator

(no co-initiator

needed);

photobleaching

properties make

it excellent for

curing thick and

pigmented

systems; low

yellowing.

Experimental Protocols for Performance Evaluation
To objectively compare the performance of 3,3'-Dichlorobenzophenone against other

initiators, rigorous experimental evaluation is essential. The following protocols describe two

standard, powerful techniques for quantifying photopolymerization kinetics.

Photo-Differential Scanning Calorimetry (Photo-DSC)
This technique measures the heat flow associated with the exothermic polymerization reaction

as a function of time upon exposure to UV light. It provides data on the rate of polymerization

(Rp) and the total conversion.

Methodology:

Sample Preparation: Prepare a stock solution of the monomer/oligomer blend to be tested

(e.g., Trimethylolpropane triacrylate, TMPTMA). Create individual formulations by dissolving
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each photoinitiator (e.g., 3,3'-Dichlorobenzophenone) and a co-initiator (e.g.,

Triethylamine, 1-2% w/w) into the monomer blend at a precise, identical molar concentration

(e.g., 0.05 mol/kg).

Instrument Setup: Calibrate the Photo-DSC instrument, including the light source intensity at

the sample position.

Sample Loading: Accurately weigh a small amount of the liquid formulation (typically 1-5 mg)

into an open aluminum DSC pan. Place the sample pan and an empty reference pan into the

DSC cell.

Experimental Program:

Equilibrate the cell to the desired isothermal temperature (e.g., 30 °C) under a continuous

purge of inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxygen inhibition.

Hold for 1-2 minutes to establish a stable baseline.

Turn on the UV lamp for a defined period (e.g., 2 minutes) to initiate polymerization, while

continuously recording the heat flow.

Turn off the lamp and record the post-cure baseline.

Data Analysis:

Integrate the area under the exothermic peak to determine the total heat of polymerization

(ΔH_total).

The rate of polymerization (Rp) at any time (t) is directly proportional to the heat flow

(dH/dt).

The percent conversion (%C) at time (t) is calculated as the cumulative heat evolved up to

that time divided by the total heat of polymerization, multiplied by 100.

Plot Rp vs. time and %C vs. time to compare the kinetics of different photoinitiator

systems.
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Real-Time Fourier Transform Infrared (RT-FTIR)
Spectroscopy
RT-FTIR spectroscopy monitors the polymerization process by tracking the decrease in the

infrared absorption band corresponding to the reactive functional groups of the monomer (e.g.,

the C=C double bond in acrylates) as they are consumed.

Methodology:

Sample Preparation: Prepare formulations as described for Photo-DSC.

Instrument Setup: Configure the FTIR spectrometer for rapid scanning (e.g., several spectra

per second).

Sample Loading: Place a single drop of the liquid formulation onto the lower crystal of a

horizontal transmission accessory or onto an ATR crystal. Place a transparent top window

(e.g., BaF₂) over the liquid to create a thin film of controlled thickness.

Experimental Program:

Collect a background spectrum before irradiation begins.

Start continuous, rapid spectral acquisition.

After a few seconds to establish a baseline, open a shutter to expose the sample to a UV

light source of controlled intensity.

Continue collecting spectra throughout the irradiation period and for a short time after the

lamp is turned off to monitor any dark cure.

Data Analysis:

Identify an IR absorption peak corresponding to the reactive monomer group that does not

overlap with other peaks (e.g., the acrylate C=C twist at ~810 cm⁻¹).

Measure the area of this peak in each spectrum collected over time.
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The percent conversion (%C) at time (t) is calculated using the formula: %C(t) = [1 -

(Area(t) / Area(0))] * 100, where Area(t) is the peak area at time t and Area(0) is the initial

peak area.

Plot %C vs. time to obtain polymerization profiles for each photoinitiator. The

polymerization rate (Rp) can be determined from the first derivative of this curve.

Experimental Workflow for Photoinitiator Comparison
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Figure 2: Workflow for the comparative evaluation of photoinitiator performance.

A Framework for Photoinitiator Selection
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Choosing the optimal photoinitiator system is a multifactorial decision. The following framework

provides a logical guide for researchers.

Photoinitiator Selection Flowchart

Start: Define Application
Requirements

1. Match to Light Source?
(e.g., Hg Lamp vs. 365nm LED)

Does PI absorption spectrum
overlap with lamp emission?

No, Re-select PI

2. Consider Formulation
(Clear vs. Pigmented)

Yes

Is photobleaching needed
for thick/pigmented system?

Select Type I
(e.g., TPO, BAPO)

Yes

Select Type II
(e.g., Benzophenones)

No

4. Evaluate Kinetics
& Final Properties

3. Select Co-Initiator
(if Type II)

Choose Amine Synergist
(e.g., EDB, TEA)

Perform Photo-DSC / RT-FTIR
and physical tests (yellowing, etc.)

Is performance adequate?

No, Reformulate

Final Formulation

Yes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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